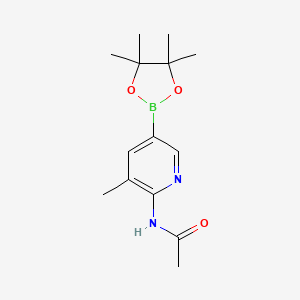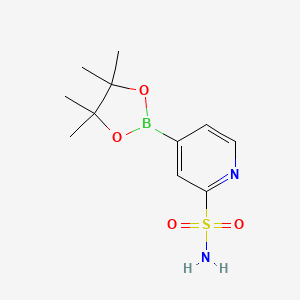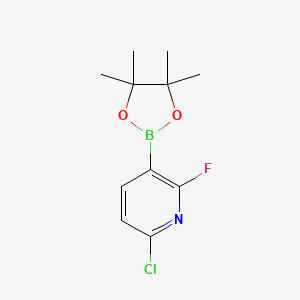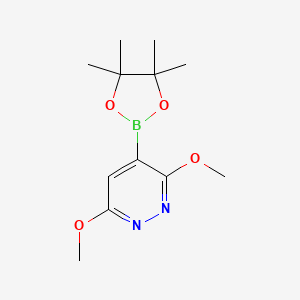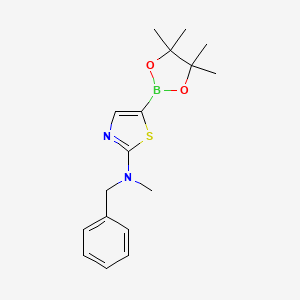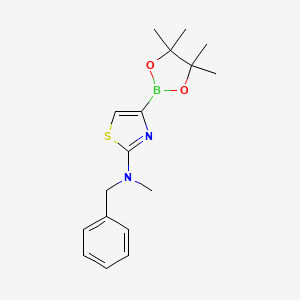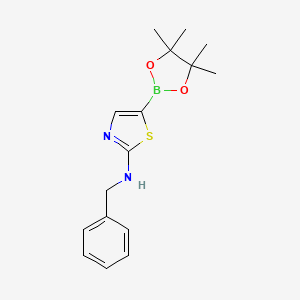
2-(Methylamino)thiazole-4-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylamino)thiazole-4-boronic acid pinacol ester (MATBP) is a synthetic compound which is widely used in various scientific research applications due to its unique properties. MATBP is a versatile compound that can be used in a variety of experiments and applications due to its ability to form strong bonds with other molecules. MATBP has been used in various biochemical and physiological studies due to its ability to form strong bonds with other molecules and its ability to be used as a catalyst in various reactions.
Mecanismo De Acción
2-(Methylamino)thiazole-4-boronic acid pinacol ester acts as a catalyst in various reactions, due to its ability to form strong bonds with other molecules. This compound has been found to be an effective catalyst in the synthesis of organic compounds, as well as in the synthesis of drugs and polymers. This compound has also been found to be an effective catalyst in the study of enzyme-catalyzed reactions, and in the study of the structure and function of proteins.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to be an effective catalyst in the synthesis of organic compounds, as well as in the synthesis of drugs and polymers. This compound has also been found to have an inhibitory effect on the activity of certain enzymes, and to have a protective effect against oxidative stress. This compound has also been found to have a positive effect on the immune system, and to have an anti-inflammatory effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(Methylamino)thiazole-4-boronic acid pinacol ester in lab experiments include its ability to form strong bonds with other molecules, its ability to be used as a catalyst in various reactions, and its ability to be used in the synthesis of organic compounds, drugs, and polymers. The limitations of using this compound in lab experiments include its potential toxicity, its potential to cause adverse reactions in certain individuals, and its potential to interfere with the activity of certain enzymes.
Direcciones Futuras
For the use of 2-(Methylamino)thiazole-4-boronic acid pinacol ester in scientific research include its potential use in the synthesis of new drugs, its potential use in the study of the structure and function of proteins, its potential use in the study of the structure and function of DNA, and its potential use in the study of the structure and function of RNA. Other potential future directions for the use of this compound include its potential use in the synthesis of new polymers, its potential use in the study of the structure and function of enzymes, and its potential use in the study of the structure and function of cells.
Métodos De Síntesis
2-(Methylamino)thiazole-4-boronic acid pinacol ester can be synthesized by a variety of methods, including direct synthesis from the starting materials, reaction of 2-methylamino-4-thiazoleboronic acid with pinacol ester, and the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Aplicaciones Científicas De Investigación
2-(Methylamino)thiazole-4-boronic acid pinacol ester has been used in a variety of scientific research applications, such as the synthesis of organic compounds, the synthesis of drugs, and the synthesis of polymers. This compound has also been used in the study of enzyme-catalyzed reactions, and in the study of the structure and function of proteins. This compound has also been used in the study of the structure and function of DNA, and in the study of the structure and function of RNA.
Propiedades
IUPAC Name |
N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BN2O2S/c1-9(2)10(3,4)15-11(14-9)7-6-16-8(12-5)13-7/h6H,1-5H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGNKBLFWMPQQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



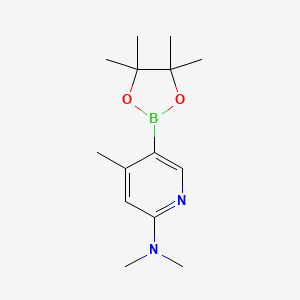
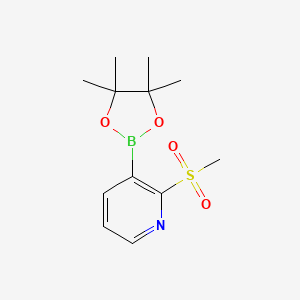
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6338221.png)
